molecular formula C28H29N5O2S B11424030 N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide

Cat. No.: B11424030
M. Wt: 499.6 g/mol
InChI Key: HOGFOBTVKGCFLQ-UHFFFAOYSA-N
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Description

N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide is a complex organic compound with the following structural formula:

C26H26N4OS2\text{C}_{26}\text{H}_{26}\text{N}_4\text{OS}_2 C26​H26​N4​OS2​

It belongs to the class of benzamide derivatives and features a triazole ring system. The compound’s synthesis and applications have garnered significant interest in scientific research and industry.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide. One common approach involves the condensation of appropriate starting materials, followed by cyclization to form the triazole ring. Detailed reaction conditions and reagents are beyond the scope of this article, but they typically involve amide formation, sulfur incorporation, and triazole ring closure.

Industrial Production:: While industrial-scale production methods may vary, manufacturers often employ efficient synthetic pathways to produce this compound. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity:: N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide undergoes various chemical reactions:

    Oxidation: It can be oxidized under suitable conditions.

    Reduction: Reduction reactions may yield different intermediates or products.

    Substitution: Substituents on the aromatic rings can be modified.

Common Reagents::

    Thionyl chloride (SOCl₂): Used for amide formation.

    Triazoles: Essential for ring closure.

    Various reducing agents: Employed in reduction reactions.

Major Products:: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide finds applications in:

    Medicinal Chemistry: Investigated for potential drug development.

    Biochemistry: Studied as a molecular probe.

    Materials Science: Used in functional materials.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

N-{[4-(2,5-Dimethylphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide stands out due to its unique structure. Similar compounds include:

    2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide: .

    N-(2,5-Dimethoxyphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: .

Properties

Molecular Formula

C28H29N5O2S

Molecular Weight

499.6 g/mol

IUPAC Name

N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C28H29N5O2S/c1-18-10-12-20(3)23(14-18)30-26(34)17-36-28-32-31-25(16-29-27(35)22-8-6-5-7-9-22)33(28)24-15-19(2)11-13-21(24)4/h5-15H,16-17H2,1-4H3,(H,29,35)(H,30,34)

InChI Key

HOGFOBTVKGCFLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CNC(=O)C4=CC=CC=C4

Origin of Product

United States

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